REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.[C:13](OC(=O)C)(=[O:15])C>C(O)=O>[CH:13]([NH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1)=[O:15]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
was subjected to extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate/isopropyl ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=CC=C2CCCC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |